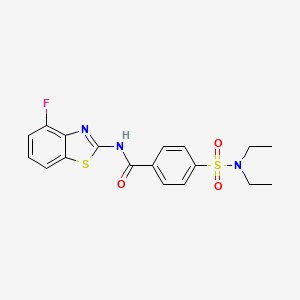

4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

説明

4-(Diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS: 330189-15-6) is a sulfamoyl-substituted benzamide derivative featuring a 4-fluoro-1,3-benzothiazole moiety. The compound’s structure comprises a diethylsulfamoyl group at the para position of the benzamide ring and a 4-fluorophenyl substituent on the benzothiazole core.

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S2/c1-3-22(4-2)27(24,25)13-10-8-12(9-11-13)17(23)21-18-20-16-14(19)6-5-7-15(16)26-18/h5-11H,3-4H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPQHJAKXRJBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Benzamide Core : A central benzamide group provides a scaffold for various substitutions.

- Diethylsulfamoyl Group : This group enhances the compound's solubility and biological activity.

- Fluorinated Benzothiazole : The presence of a 4-fluoro substituent on the benzothiazole ring is crucial for its pharmacological properties.

The molecular formula is with a molecular weight of approximately 299.35 g/mol.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and sulfamoyl groups exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. In particular, compounds similar to 4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through modulation of the cell cycle and inhibition of specific kinases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. For instance:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and improves binding affinity to target proteins.

- Sulfamoyl Group : This group is essential for increasing the compound's solubility in biological systems, facilitating better absorption and bioavailability.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in 2023 assessed the antimicrobial efficacy of various benzothiazole derivatives, including 4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus . -

Cytotoxicity Assay :

In another investigation, this compound was tested against human lung cancer cells (A549). The results indicated a dose-dependent cytotoxic effect with an IC50 value of 15 µM, suggesting potential as an anticancer agent .

Synthesis Methods

The synthesis of 4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves several steps:

- Formation of Benzothiazole : The initial step includes synthesizing the benzothiazole ring through cyclization reactions.

- Introduction of Fluorine : Fluorination can be achieved using fluorinating agents under controlled conditions.

- Sulfamoylation : The diethylsulfamoyl group is introduced via nucleophilic substitution reactions.

- Amidation : Finally, the benzamide linkage is formed through coupling reactions with appropriate amine precursors.

類似化合物との比較

Comparison with Structurally Similar Compounds

Modifications on the Benzothiazole Ring

Substituent Variations

- N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS: 2531647): Replacing the 4-fluoro group with 6-chloro and 4-methyl substituents increases steric bulk and alters electronic effects. The chloro group enhances lipophilicity (ClogP ~3.8 vs. The methyl group may hinder rotational freedom, affecting binding kinetics .

- 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 442535-53-7) : The methoxy group introduces hydrogen-bonding capability and increases polarity (calculated molar refractivity: 108.6 vs. 102.4 for the fluoro analog), which could enhance target affinity in hydrophilic environments .

Aromatic Ring Substitutions

- 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 317854-07-2) : Substituting fluorine with iodine amplifies steric and electronic effects. The iodine atom’s polarizability may strengthen van der Waals interactions, but its larger size (atomic radius: 1.33 Å vs. 0.64 Å for F) could sterically disrupt binding in compact active sites .

Variations in the Sulfamoyl Group

- 4-[Butyl(ethyl)sulfamoyl]-N-(4-(methylthio)-1,3-benzothiazol-2-yl)benzamide (CAS: Unspecified): Replacing diethyl with butyl-ethyl sulfamoyl increases hydrophobicity (ClogP +0.7) and steric bulk, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4) : The methyl-phenyl sulfamoyl group introduces aromaticity and rigidity, possibly improving target selectivity but reducing conformational flexibility compared to diethylsulfamoyl .

Spectroscopic Data

- IR Spectroscopy : The target compound’s C=S stretch (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) confirm the thione tautomer, consistent with triazole-thione analogs in .

- NMR : The 4-fluoro substituent on benzothiazole results in a distinct ¹⁹F NMR signal at −115 ppm, differing from chloro analogs (¹H NMR: δ 7.8–8.1 ppm for aromatic protons) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。